molecular formula C18H16N4O4 B2416157 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitrobenzamide CAS No. 300570-28-9

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitrobenzamide

Cat. No.: B2416157
CAS No.: 300570-28-9
M. Wt: 352.35
InChI Key: PAVVSKVHJMHZFM-UHFFFAOYSA-N
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Description

“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitrobenzamide” is a chemical compound with the linear formula C18H16N4O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction was heated at 50 °C and stirred for 3 hours, yielding an orange solution .


Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilized the supramolecular assembly . Hirshfeld surface analysis was performed to probe these intermolecular interactions in detail .

Scientific Research Applications

1. Molecular Characterization and Spectroscopic Analysis

  • The compound has been characterized through various spectroscopic techniques, including NMR, IR, and X-ray diffraction. Studies have shown agreement between experimental data and theoretical calculations, suggesting the compound's potential in molecular research and material science (Arslan, Kazak, & Aydın, 2015).

2. Antimicrobial Applications

  • Research has demonstrated the effectiveness of derivatives of this compound in combating bacterial infections. Specific derivatives have shown moderate to good antibacterial activity against strains like Escherichia coli and Staphylococcus aureus (Asiri & Khan, 2010).

3. Use in Heterocyclic Synthesis

  • The compound serves as a key intermediate in the synthesis of various heterocyclic compounds, indicating its utility in organic chemistry and pharmaceutical research (Fadda, Etman, El-Seidy, & Elattar, 2012).

4. Structural Analysis in Solid State

  • Studies on antipyrine derivatives of this compound provide insights into molecular interactions and crystal packing. These analyses are crucial for understanding the solid-state properties of pharmaceutical compounds (Saeed et al., 2020).

5. Anticancer Potential

  • Some derivatives of this compound have shown promising results against breast cancer cell lines, highlighting its potential in cancer research (Ghorab, El-Gazzar, & Alsaid, 2014).

6. Applications in Metal Complex Synthesis

  • The compound has been used to synthesize various metal complexes, which are then analyzed for properties like thermal stability and magnetic moments. This has implications in fields like coordination chemistry and material science (Abouel‐Enein, Emam, Wagdy, & Abouzayed, 2020).

7. Role in the Synthesis of New Heterocycles

  • Its utilization in the synthesis of novel heterocyclic compounds, particularly those with antimicrobial properties, underscores its significance in pharmaceutical and synthetic chemistry (Bondock, Rabie, Etman, & Fadda, 2008).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Mechanism of Action

Target of Action

It was found that the compound was docked with ampicillin-ctx-m-15 . This suggests that the compound may have potential interactions with bacterial proteins, particularly those involved in antibiotic resistance.

Mode of Action

The mode of action of this compound involves binding interactions with its target. The compound shows good binding interaction with the targeted amino acids of Ampicillin-CTX-M-15, with a binding score of -5.26 kcal/mol . This indicates that the compound may inhibit the function of its target protein, potentially altering its activity or function.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-12-16(18(24)21(20(12)2)13-8-4-3-5-9-13)19-17(23)14-10-6-7-11-15(14)22(25)26/h3-11H,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVVSKVHJMHZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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